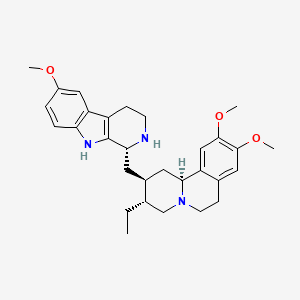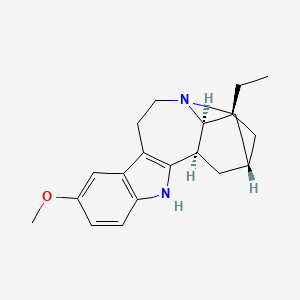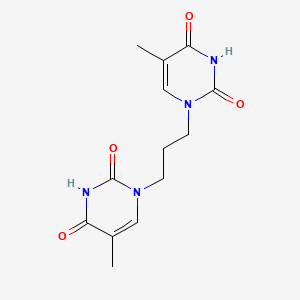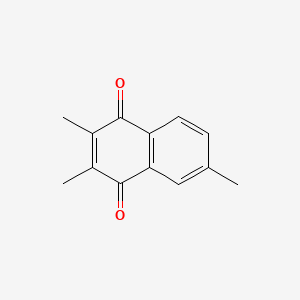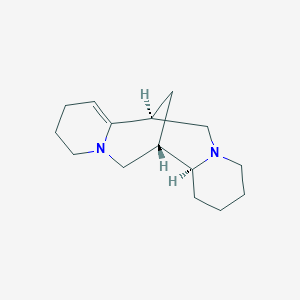
5,6-Didehydrosparteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-didehydrosparteine is a quinolizidine alkaloid obtained by formal dehydrogenation at the 5,6-position of sparteine. It is a metabolite of sparteine found in human urine and plasma. It has a role as a human xenobiotic metabolite. It is a quinolizidine alkaloid, a tertiary amino compound and an organic heterotetracyclic compound. It derives from a sparteine.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzyme Studies
5,6-Didehydrosparteine plays a significant role in metabolic pathways and enzyme studies. Ebner et al. (1991) conducted a study on the metabolism of (-)-sparteine, identifying 2,3- and 5,6-didehydrosparteine as metabolites. This research highlighted the importance of these compounds in understanding the metabolic processing of sparteine in the body, particularly through NMR spectroscopy (Ebner, Meese, Fischer, & Eichelbaum, 1991). Additionally, Ebner and Eichelbaum (1993) found that 5,6-didehydrosparteine is a competitive inhibitor of cytochrome P450 2D6 (CYP2D6), an enzyme involved in drug metabolism, indicating its potential relevance in drug interaction studies (Ebner & Eichelbaum, 1993).
Structural and Spectroscopic Analysis
The structure and properties of didehydrosparteine derivatives have been extensively studied using techniques like NMR and crystallography. For instance, Katrusiak et al. (1986) examined the molecular and crystal structure of didehydrosparteinium salts, contributing to a deeper understanding of the structural characteristics of these compounds (Katrusiak, Kałuski, Pietrzak, & Skolik, 1986).
Biomedical Research
In the field of biomedical research, the derivatives and analogs of didehydrosparteine have been investigated for their potential roles and mechanisms. Research by Nakamura et al. (1996) on 4,5-didehydro derivatives in human hepatoma cells suggested these compounds' relevance in apoptosis studies, providing insights into their potential therapeutic applications (Nakamura, Shidoji, Moriwaki, & Muto, 1996).
Pharmacogenetics and Genetic Polymorphisms
The impact of genetic polymorphisms on the metabolism of drugs, including those related to 5,6-didehydrosparteine, has been a topic of interest. Studies like that by Shioji et al. (2004) on matrix metalloproteinase-3 and its association with myocardial infarction demonstrate the importance of understanding how genetic variations can influence drug metabolism and disease risk, potentially involving compounds like didehydrosparteine (Shioji, Kokubo, Goto, Nonogi, & Iwai, 2004).
Propiedades
Número CAS |
2130-67-8 |
|---|---|
Nombre del producto |
5,6-Didehydrosparteine |
Fórmula molecular |
C15H24N2 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-ene |
InChI |
InChI=1S/C15H24N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h5,12-13,15H,1-4,6-11H2/t12-,13-,15-/m0/s1 |
Clave InChI |
YIHBNZCJQJSZJP-YDHLFZDLSA-N |
SMILES isomérico |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4 |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4 |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4 |
Sinónimos |
5,6-DDHSP 5,6-didehydrosparteine 5-dehydrosparteine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



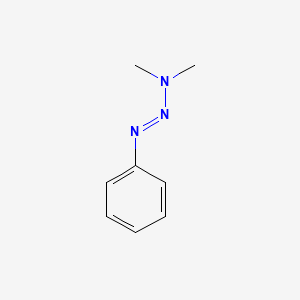
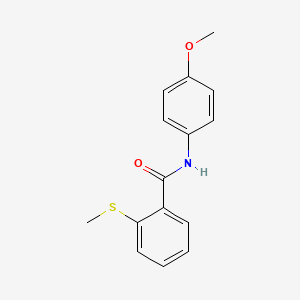
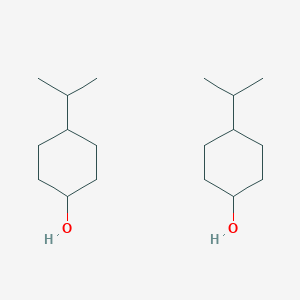
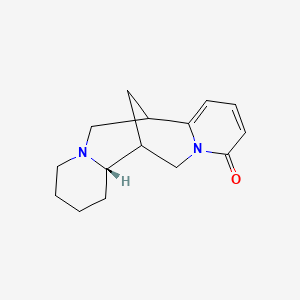
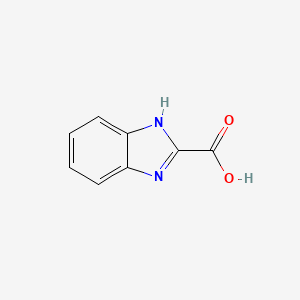
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
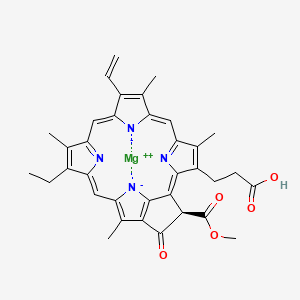
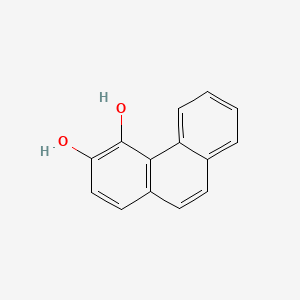
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)
![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)
